(2E)-3-(Furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (2E)-3-(Furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 343571-09-5
VCID: VC11672522
InChI: InChI=1S/C12H10O3/c1-9-4-7-12(15-9)11(13)6-5-10-3-2-8-14-10/h2-8H,1H3/b6-5+
SMILES: CC1=CC=C(O1)C(=O)C=CC2=CC=CO2
Molecular Formula: C12H10O3
Molecular Weight: 202.21 g/mol

(2E)-3-(Furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

CAS No.: 343571-09-5

Cat. No.: VC11672522

Molecular Formula: C12H10O3

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(Furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one - 343571-09-5

Specification

CAS No. 343571-09-5
Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
IUPAC Name (E)-3-(furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Standard InChI InChI=1S/C12H10O3/c1-9-4-7-12(15-9)11(13)6-5-10-3-2-8-14-10/h2-8H,1H3/b6-5+
Standard InChI Key VOVSMCPXDADFRC-AATRIKPKSA-N
Isomeric SMILES CC1=CC=C(O1)C(=O)/C=C/C2=CC=CO2
SMILES CC1=CC=C(O1)C(=O)C=CC2=CC=CO2
Canonical SMILES CC1=CC=C(O1)C(=O)C=CC2=CC=CO2

Introduction

(2E)-3-(Furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is a synthetic organic compound belonging to the class of chalcones. Chalcones are aromatic ketones known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This specific compound features a unique structure with two furan rings attached to a prop-2-en-1-one backbone, which enhances its reactivity and potential biological activity.

Biological Activities

Chalcones, including (2E)-3-(Furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, have been studied for their potential therapeutic applications:

  • Anticancer Properties: Chalcones can induce apoptosis in cancer cells by modulating cell cycle progression and apoptotic pathways.

  • Antimicrobial Activity: These compounds have shown effectiveness against various pathogens by disrupting bacterial cell membranes and interfering with metabolic processes.

  • Other Biological Activities: While specific data on this compound is limited, related chalcones exhibit anti-inflammatory effects and other biological activities.

Research Findings and Future Directions

Research on (2E)-3-(Furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is ongoing, with a focus on its potential as a drug candidate. Understanding its interactions with biological systems is crucial for assessing its therapeutic potential. Future studies should aim to explore its pharmacokinetics, toxicity, and efficacy in preclinical models to fully realize its potential in oncology and antimicrobial therapy.

Comparison with Similar Compounds

Compounds similar to (2E)-3-(Furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one include other chalcone derivatives with varying substituents. These compounds often exhibit different biological activities based on their structural modifications:

Compound NameStructureUnique Features
(2E)-3-(5-methylfuran-2-yl)acrylic acidContains an acrylic acid side chainKnown for strong antioxidant properties
(2E)-3-(2-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-enoneSimilar structure but with an ethoxy groupExhibits different solubility and reactivity
(2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-enoneContains dichlorophenyl groupEnhanced biological activity due to halogen substituents

These comparisons highlight the unique aspects of (2E)-3-(Furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one and its potential advantages over similar compounds in various applications.

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